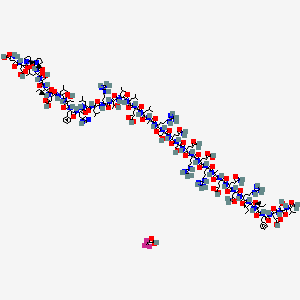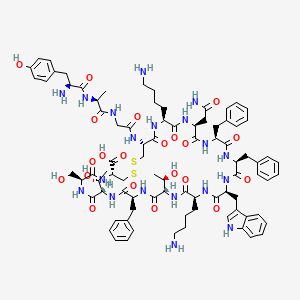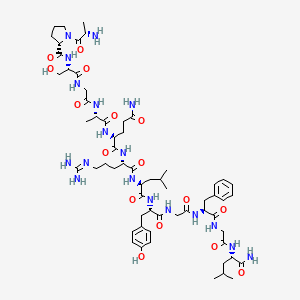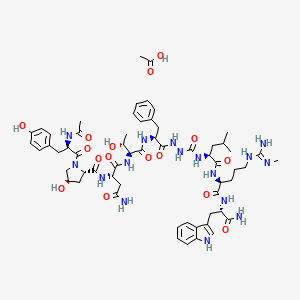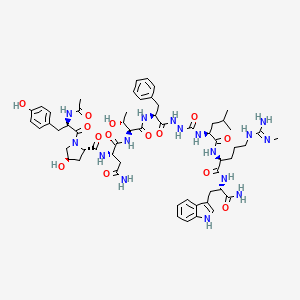
347142-73-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 347142-73-8 is known as NY-BR-1 p904 (A2) . It is an HLA-A2-restricted NY-BR-1 epitope . T-cell clones specific for NY-BR-1 p904 can recognize breast tumor cells expressing NY-BR-1 .
Physical And Chemical Properties Analysis
NY-BR-1 p904 (A2) is soluble in water . The compound has a molecular weight of 975.14 . Unfortunately, the available sources do not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Advances in Nanoparticle Synthesis
The development of novel materials, including nanoparticles, is a key area of research in the chemical industry. The synthesis of inorganic nanoparticles, for instance, has seen significant advancements, contributing to various technological developments, including the electronics industry (Cushing, Kolesnichenko, & O'Connor, 2004).
Impact on Science and Technology
Scientific research plays a vital role in probing the mysteries of the universe and developing technologies that benefit humanity. The theme of the "Beauty and Benefits of Science" highlights this significant impact, as discussed in the 2013 AAAS Annual Meeting (Press, 2013).
Ethical and Social Aspects
The increasing influence of technology and science, such as in areas like stem cell research and genomics, has led to public ambivalence and ethical debates. Addressing these concerns involves focusing on the ethical, legal, and social aspects of scientific research and technological developments (Schuurbiers & Fisher, 2009).
Data Sharing Practices
Data sharing is a critical component of the scientific method, enabling verification of results and further research. A study exploring the data sharing practices and perceptions among scientists highlights various challenges, including insufficient time and funding, affecting data sharing in the scientific community (Tenopir et al., 2011).
Enhancing Scientific Software
Improving programming productivity in scientific research involves the use of scientific software frameworks. These frameworks, particularly in grid computing, aid in developing and grid-enabling scientific applications, thus addressing challenges in traditional programming practices (Appelbe, Moresi, Quenette, & Simter, 2007).
In-House Research Advantages
In-house scientific research in firms, such as in the pharmaceutical industry, has been shown to enhance the ability to utilize external scientific knowledge. Empirical evidence suggests that firms with robust in-house research programs can more effectively exploit outside scientific information (Gambardella, 1992).
Big Data in Biomedicine
The field of biomedicine has seen a significant impact from big data, with genomic sequencing and patient records contributing to precision medicine. This era of data-driven medicine faces challenges in data analytics and scientific discovery (Bender, 2015).
Hackathons in Science
Hackathons have emerged as a means to accelerate scientific discoveries and knowledge transfer. They enhance collaborative science by enabling peer review before publication and cross-validating study designs or data sets (Ghouila et al., 2018).
Translational Research in Nursing
Translational research in nursing science applies basic research findings to clinical practice. Nurse scientists play a crucial role in studying individual responses to illness and adapting clinical observations to research design (Grady, 2010).
Clinical Knowledge Beyond Measures
Clinical decisions in medicine are based on more than controlled experiments. Qualitative research methods, by exploring social events as experienced by individuals, contribute to a broader understanding of medical science (Malterud, 2001).
Eigenschaften
CAS-Nummer |
347142-73-8 |
|---|---|
Molekularformel |
C₄₃H₇₈N₁₀O₁₅ |
Molekulargewicht |
975.14 |
Sequenz |
One Letter Code: SLSKILDTV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



